![molecular formula C12H22N2O2 B2748393 (3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate CAS No. 1251021-47-2](/img/structure/B2748393.png)
(3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate is a complex organic compound with the molecular formula C12H22N2O2 It is known for its unique structural features, including a hexahydrocyclopenta[b]pyrrole core and a tert-butyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate typically involves the following steps:
Formation of the Hexahydrocyclopenta[b]pyrrole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the hexahydrocyclopenta[b]pyrrole ring.
Introduction of the Amino Group: The amino group is introduced through a substitution reaction, often using reagents such as ammonia or amines.
Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Acid chlorides or anhydrides are used for ester substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as nitroso, nitro, secondary amines, and different ester derivatives.
科学研究应用
(3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
tert-Butylamine: An aliphatic primary amine with similar structural features.
Cyclopentamine: A compound with a cyclopentane ring and an amino group.
Hexahydrocyclopenta[b]pyrrole Derivatives: Various derivatives with different functional groups.
Uniqueness
(3aR,6aS)-tert-butyl 3a-aminohexahydrocyclopenta[b]pyrrole-1(2H)-carboxylate is unique due to its specific stereochemistry and the presence of both the hexahydrocyclopenta[b]pyrrole core and the tert-butyl ester group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
CAS 编号 |
1251021-47-2 |
|---|---|
分子式 |
C12H22N2O2 |
分子量 |
226.32 g/mol |
IUPAC 名称 |
tert-butyl (3aS,6aR)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-7-12(13)6-4-5-9(12)14/h9H,4-8,13H2,1-3H3/t9-,12+/m1/s1 |
InChI 键 |
TUBKTTUXJKGATN-SKDRFNHKSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCC2)N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC[C@@]2([C@H]1CCC2)N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC2(C1CCC2)N |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


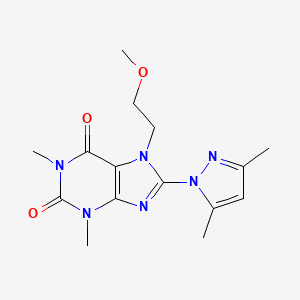
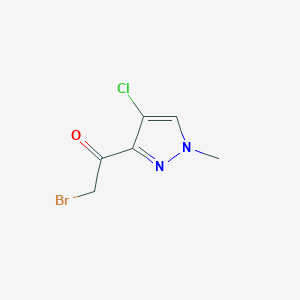
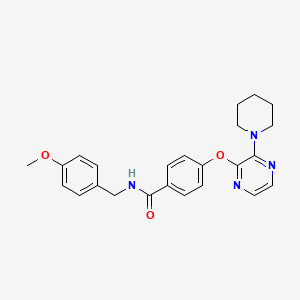
![(2E)-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B2748316.png)
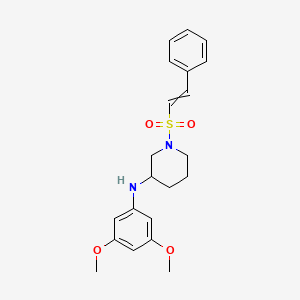
![6-(2-Methoxyphenyl)-2-[1-(4-methyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2748319.png)

![1-{7-CHLORO-3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}-4-(4-METHOXYPHENYL)PIPERAZINE](/img/structure/B2748322.png)

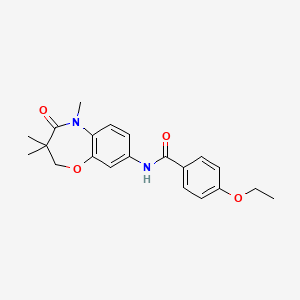
![5-((3,4-dimethoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2748326.png)
![1-(3-bromobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2748330.png)
![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2748331.png)
![2-Chloro-5-[(2-naphthylsulfanyl)methyl]-1,3-thiazole](/img/structure/B2748332.png)
